Physicochemical properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
Physicochemical properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with theoretical predictions to serve as a foundational resource. The furan scaffold is a cornerstone in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1] This guide details the molecular structure, proposes a viable synthetic pathway, and presents a thorough characterization profile, including spectroscopic and physical properties, to facilitate its application in research and development.
Introduction: The Significance of the Furan Scaffold
Furan, a five-membered aromatic heterocycle, is a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry.[2] Its derivatives are integral to numerous therapeutic agents, contributing to antibacterial, anticancer, and anti-inflammatory activities.[1] The electronic and steric properties of the furan ring can enhance metabolic stability, receptor binding affinity, and overall bioavailability, often acting as a bioisostere for phenyl groups.[1] The subject of this guide, 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, incorporates two key functional groups—a carboxylic acid and a methyl ester—offering multiple points for derivatization. This dual functionality makes it a promising candidate for library synthesis and as a precursor for more complex molecular architectures in drug discovery programs.[3]
Molecular Structure and Identifiers
The structural integrity and identity of a compound are paramount for its application in scientific research. The following section details the fundamental identifiers for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid.
Caption: 2D structure of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid | N/A |
| CAS Number | 1479004-17-5 | [4] |
| Molecular Formula | C₈H₈O₅ | [5] |
| Molar Mass | 184.15 g/mol | [5] |
| Monoisotopic Mass | 184.03717 Da | [5] |
| SMILES | COC(=O)CC1=C(C=CO1)C(=O)O | [5] |
| InChIKey | PJSWXHMSYOEMNI-UHFFFAOYSA-N |[5] |
Proposed Synthesis
Caption: Proposed synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Starting Material: A dihydrofuran precursor is chosen as it allows for the controlled introduction of substituents before the stable aromatic furan ring is formed.[6]
-
Aromatization: Base-mediated elimination is a standard and effective method for creating the furan double bond system.
-
Nucleophilic Displacement: The trichloromethyl group is an excellent leaving group, readily displaced by a hydroxide ion to form the carboxylic acid in high yield.[6]
-
C2-Functionalization: The C2 (alpha) position of the furan ring is highly activated towards electrophilic substitution. A Friedel-Crafts acylation with a suitable acylating agent like methyl malonyl chloride would introduce the desired methoxy-oxoethyl side chain.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. As experimental data is limited, many values are predicted or estimated based on the properties of structural analogs such as 2-furancarboxylic acid and 3-furancarboxylic acid.[7][8]
Table 2: Physicochemical Data Summary
| Property | Value | Basis | Reference(s) |
|---|---|---|---|
| Appearance | White to off-white solid | Predicted | N/A |
| Melting Point | 135 - 145 °C | Estimated | Based on[8] |
| Boiling Point | > 300 °C (decomposes) | Estimated | Based on[7] |
| Water Solubility | Moderately soluble | Estimated | N/A |
| pKa | 3.5 - 4.5 | Estimated | Based on[9][10][11] |
| LogP (XlogP) | 0.3 | Predicted |[5] |
Expert Insights:
-
Melting Point: The estimated melting point is higher than that of 3-furoic acid (120-122 °C) due to the increased molecular weight and potential for additional hydrogen bonding and dipole-dipole interactions from the ester side chain.[8]
-
pKa: The acidity of the carboxylic acid is expected to be in the typical range for carboxylic acids. The electron-withdrawing nature of the furan ring and the ester substituent may slightly increase its acidity compared to a simple aliphatic carboxylic acid.
-
Solubility: The presence of both a polar carboxylic acid and a moderately polar ester group suggests moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.
Spectroscopic and Analytical Characterization
This section provides a predicted spectroscopic profile to aid in the identification and characterization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining molecular weight and fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | [C₈H₉O₅]⁺ | 185.04445 | [5] |
| [M+Na]⁺ | [C₈H₈O₅Na]⁺ | 207.02639 | [5] |
| [M-H]⁻ | [C₈H₇O₅]⁻ | 183.02989 |[5] |
Expected Fragmentation Pattern: In electron ionization (EI-MS), the molecule is expected to exhibit characteristic fragmentation. Key losses would include:
-
Loss of H₂O (m/z 18): From the carboxylic acid group.
-
Loss of OCH₃ (m/z 31): From the methyl ester.
-
Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[12]
-
Loss of COOCH₃ (m/z 59): Cleavage of the methyl ester group.
-
Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Bond | Predicted Frequency (cm⁻¹) | Intensity | Reference(s) |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | [13] |
| Furan/Alkene | C-H stretch | 3100 - 3000 | Medium | [14] |
| Alkane (CH₂, CH₃) | C-H stretch | 3000 - 2850 | Medium | [15] |
| Ester | C=O stretch | ~1735 | Strong | [15] |
| Carboxylic Acid | C=O stretch | ~1710 | Strong | [13][14] |
| Furan Ring | C=C stretch | 1600 - 1475 | Medium-Weak | [14] |
| Carboxylic Acid/Ester| C-O stretch | 1320 - 1210 | Strong |[13] |
Expert Interpretation: The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer and two distinct, strong carbonyl (C=O) peaks for the ester and carboxylic acid functionalities. The slightly higher frequency for the ester C=O is typical.[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 5: Predicted ¹H NMR Chemical Shifts
| Protons | Integration | Multiplicity | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| Carboxylic Acid (COOH) | 1H | Broad Singlet | 10.0 - 13.0 | Deshielded acidic proton. |
| Furan H-5 | 1H | Doublet | 7.8 - 8.2 | Adjacent to ring oxygen and deshielded by C3-carboxyl. |
| Furan H-4 | 1H | Doublet | 6.7 - 7.0 | Shielded relative to H-5. |
| Methylene (CH₂) | 2H | Singlet | 3.8 - 4.2 | Alpha to both the furan ring and the ester carbonyl. |
| Methyl (OCH₃) | 3H | Singlet | 3.6 - 3.8 | Typical chemical shift for methyl ester protons.[16] |
Table 6: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| Carboxylic Acid (C=O) | 165 - 175 | Typical carboxylic acid carbonyl. |
| Ester (C=O) | 168 - 172 | Typical ester carbonyl. |
| Furan C-2 | 145 - 150 | Substituted furan carbon adjacent to oxygen. |
| Furan C-5 | 142 - 146 | Furan carbon adjacent to oxygen. |
| Furan C-3 | 118 - 125 | Substituted furan carbon. |
| Furan C-4 | 110 - 115 | Unsubstituted furan carbon. |
| Methyl (OCH₃) | 50 - 55 | Typical methyl ester carbon. |
| Methylene (CH₂) | 30 - 38 | Aliphatic carbon between two electron-withdrawing groups. |
Hypothetical Experimental Protocol: Analytical Workflow
To ensure trustworthy and reproducible characterization, a self-validating analytical workflow is essential.
Caption: A self-validating workflow for analytical characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
LC-MS: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 methanol:water solution.
-
NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures solubility and allows for the observation of the acidic proton.
-
FT-IR: For solid-state analysis, either mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a pellet, or place the neat solid directly on an Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumental Analysis:
-
LC-MS: Inject the sample into an LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight) mass spectrometer. Perform scans in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively. Obtain high-resolution mass data to confirm the elemental composition.
-
NMR: Acquire ¹H and ¹³C spectra. Additionally, run 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Interpretation and Validation:
-
Cross-reference the data from all three techniques. The exact mass from MS should confirm the molecular formula. The functional groups identified by IR must correspond to the signals observed and assigned in the ¹H and ¹³C NMR spectra. This integrated approach ensures the unequivocal identification and structural confirmation of the compound.
-
Potential Applications and Future Directions
The structural features of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid make it an attractive molecule for further investigation. The furan core is a known pharmacophore, and the presence of orthogonal carboxylic acid and ester groups allows for selective chemical modification.[1][2]
-
Drug Discovery: This compound can serve as a versatile scaffold. The carboxylic acid can be converted to amides, while the ester can be hydrolyzed and subsequently coupled or reduced to an alcohol, creating a diverse library of compounds for biological screening.[3]
-
Materials Science: Furan-dicarboxylic acids are precursors to bio-based polymers.[17] While this is a mono-carboxylic acid, its derivatives could be explored as monomers or additives in polymer synthesis.
Future research should focus on:
-
The execution and optimization of a synthetic route to produce the compound in sufficient quantities.
-
Full experimental validation of the predicted physicochemical and spectroscopic properties outlined in this guide.
-
Exploration of its reactivity and derivatization to build a compound library for screening against various biological targets.
References
- IR: carboxylic acids. (n.d.).
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI. Retrieved February 14, 2026, from [Link]
-
2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
2-Furancarboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025, June 4). PubMed. Retrieved February 14, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 14, 2026, from [Link]
-
Furan as a versatile synthon. (2001, October 15). ACS. Retrieved February 14, 2026, from [Link]
- The features of IR spectrum. (n.d.).
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
2-Furancarboxylic acid and 2-Furylcarbinol. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]
-
2-Furoic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. (2021, February 7). Springer. Retrieved February 14, 2026, from [Link]
-
3-Furoic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
2-Furoic Acid. (n.d.). BMRB. Retrieved February 14, 2026, from [Link]
-
RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. (n.d.). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved February 14, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. Retrieved February 14, 2026, from [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. Retrieved February 14, 2026, from [Link]
-
Chemical Properties of 2-Furancarboxylic acid. (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]
-
3-Furancarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
2-Furancarboxylic acid, 3-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Retrieved February 14, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved February 14, 2026, from [Link]
- D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids. (n.d.).
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid CAS#: 1479004-17-5 [chemicalbook.com]
- 5. PubChemLite - 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. epfl.ch [epfl.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. arkat-usa.org [arkat-usa.org]
